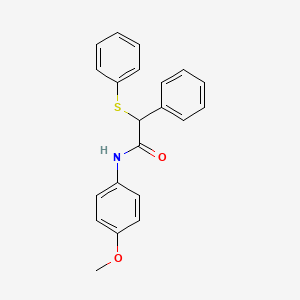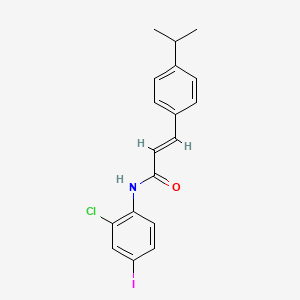![molecular formula C16H19N3O4S B4940477 6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone](/img/structure/B4940477.png)
6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone, also known as PMSB-1620, is a pyridazinone derivative that has been studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions are discussed in
作用机制
The mechanism of action of 6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone involves the activation of the sphingosine-1-phosphate receptor 1 (S1P1), which is a G protein-coupled receptor that plays a role in various physiological processes, including angiogenesis, immune cell trafficking, and vascular tone regulation. 6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone acts as a selective agonist of S1P1, which leads to the inhibition of angiogenesis and the induction of apoptosis in cancer cells. In addition, activation of S1P1 by 6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone has been shown to reduce myocardial infarct size and improve cardiac function by reducing inflammation and oxidative stress.
Biochemical and Physiological Effects
6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, induction of apoptosis in cancer cells, reduction of myocardial infarct size, improvement of cardiac function, and anti-inflammatory effects. These effects are mediated by the activation of S1P1, which plays a crucial role in various physiological processes.
实验室实验的优点和局限性
One of the advantages of 6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone is its selectivity for S1P1, which reduces the risk of off-target effects. In addition, this compound has shown promising results in preclinical studies, which suggest its potential therapeutic applications in various diseases. However, one of the limitations of 6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone is its relatively short half-life, which may limit its efficacy in vivo. Further studies are needed to optimize the dosing regimen and improve the pharmacokinetic properties of this compound.
未来方向
There are several future directions for the research on 6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone. One of the directions is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is to optimize the dosing regimen and improve the pharmacokinetic properties of this compound to enhance its efficacy in vivo. Furthermore, the development of novel S1P1 agonists with improved selectivity and pharmacokinetic properties may lead to the discovery of more potent and efficacious compounds for the treatment of various diseases.
Conclusion
In conclusion, 6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone is a pyridazinone derivative that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its mechanism of action involves the activation of S1P1, which plays a crucial role in various physiological processes. Although this compound has some limitations, its selectivity for S1P1 and promising results in preclinical studies suggest its potential as a therapeutic agent. Further studies are needed to optimize its dosing regimen and improve its pharmacokinetic properties to enhance its efficacy in vivo.
合成方法
The synthesis of 6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone involves several steps, including the reaction of 4,4'-dichlorobenzophenone with morpholine, followed by the reaction of the resulting product with sodium sulfite and potassium carbonate. The final step involves the reaction of the intermediate product with 6-methylpyridazin-3(2H)-one. This synthesis method has been optimized to yield high purity and high yield of the final product.
科学研究应用
6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. In preclinical studies, this compound has shown anti-tumor activity by inhibiting angiogenesis and inducing apoptosis in cancer cells. It has also been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function. In addition, 6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone has been studied for its anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
3-methyl-5-[(4-morpholin-4-ylsulfonylphenyl)methyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-12-10-14(16(20)18-17-12)11-13-2-4-15(5-3-13)24(21,22)19-6-8-23-9-7-19/h2-5,10H,6-9,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQLINBFRCKLPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-1,2,4-triazole hydrobromide](/img/structure/B4940399.png)
![4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B4940402.png)
![2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide](/img/structure/B4940410.png)
![methyl 4-[2,4,6-trioxo-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}tetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4940420.png)
![2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide](/img/structure/B4940435.png)

![N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4940456.png)


![3-(4-chlorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4940484.png)
![1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B4940498.png)
![N-[2-(dimethylamino)ethyl]tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide hydrochloride](/img/structure/B4940502.png)
![N-(3,4-difluorophenyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4940506.png)
